2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-difluorophenylacetic acid with boron trifluoride diethyl etherate or other boron sources. The resulting boronic acid undergoes further reactions to form the desired compound .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two fluorine atoms and a phenyl ring. The tetramethyl substitution on the boron atom enhances its stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules. It serves as a versatile building block in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Boron-Containing Stilbene Derivatives
A study by Das et al. (2015) describes the synthesis of novel boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives were synthesized with high yields and used to create boron-capped polyenes, potentially applicable in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Application in Polymerization Processes
Yokozawa et al. (2011) investigated the use of this compound in the polymerization of poly(3-hexylthiophene), demonstrating its effectiveness in producing polymers with narrow molecular weight distributions and high regioregularity, significant for materials science applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Synthesis of Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
Spencer et al. (2002) synthesized derivatives of 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with mercapto- and piperazino groups. These compounds were explored for their inhibitory activity against serine proteases, indicating potential pharmaceutical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Development of Propargylation Reagents
Fandrick et al. (2012) discussed a scalable process for preparing 2-(3-trimethylsilyl-2-propynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its use as a general propargylation reagent in various chemical syntheses (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Synthesis of Lipogenic Inhibitors
Das et al. (2011) synthesized a library of boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds exhibited lipogenesis inhibitory effects and potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Structural Versatility in Crystal Formation
Batsanov et al. (2012) investigated polymorphs of compounds derived from 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing insights into their structural versatility and potential applications in materials science (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQMCOFRAYOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581481 | |
Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
408492-25-1 | |
Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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